

Introduction: The Significance of the Thiazole Scaffold

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Compound of Interest

Compound Name: 1-(2-Chlorothiazol-5-yl)ethanone

CAS No.: 885229-41-4

Cat. No.: B3030241

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The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^{[1][2]} Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of treatments for a wide array of diseases, including cancer, inflammation, and microbial infections.^{[2][3]} Within this important class of heterocycles, **1-(2-Chlorothiazol-5-yl)ethanone** emerges as a highly versatile and valuable building block for drug discovery and development.

This technical guide provides a comprehensive overview of **1-(2-Chlorothiazol-5-yl)ethanone** (CAS No. 885229-41-4), designed for researchers, chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and critical applications, underscoring its utility as a key intermediate in the synthesis of complex molecular architectures.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on related compounds.^[4] These characteristics are crucial for its handling, reaction setup, and purification.

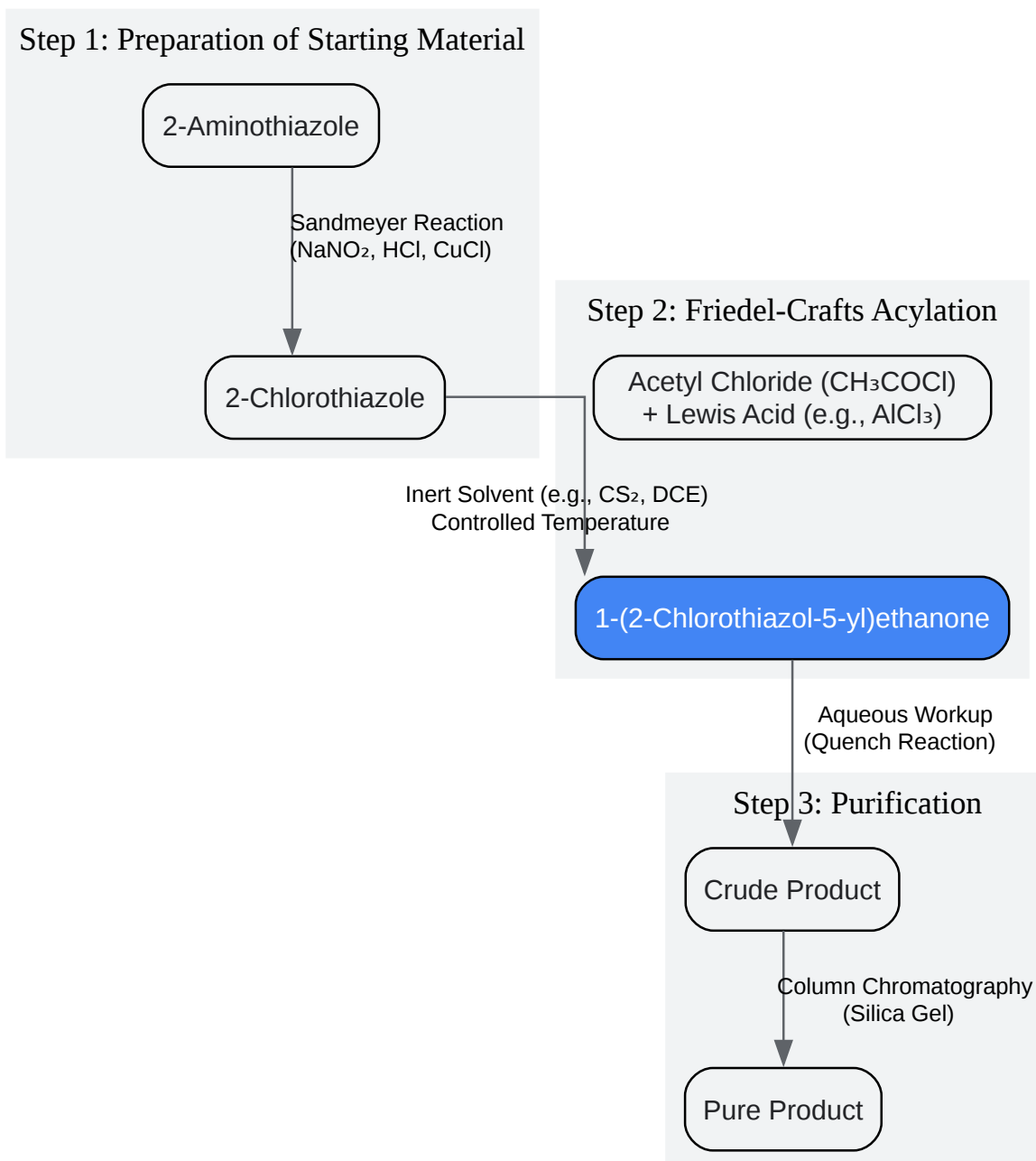
Property	Anticipated Value / Data	Rationale / Reference
CAS Number	885229-41-4	Verified[5][6]
Molecular Formula	C ₅ H ₄ CINOS	Calculated from structure
Molecular Weight	161.61 g/mol	Calculated from formula
Appearance	Likely a white to off-white or pale yellow solid	Typical for small, functionalized heterocyclic compounds
Solubility	Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone); Insoluble in water	Based on the presence of both polar (ketone, thiazole) and nonpolar (chlorinated ring) features
Melting Point	Not available. Expected to be higher than 2-chlorothiazole due to increased molecular weight and polarity.	N/A
Boiling Point	Not available. Expected to be significantly higher than related non-acetylated thiazoles.	N/A

Synthesis and Mechanistic Insights

A robust synthesis of **1-(2-Chlorothiazol-5-yl)ethanone** is critical for its accessibility. While multiple routes can be envisioned, a Friedel-Crafts acylation of 2-chlorothiazole represents a direct and efficient strategy.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

This protocol describes the acylation of a 2-chlorothiazole precursor. The choice of a Lewis acid catalyst is crucial for activating the acetylating agent without degrading the sensitive thiazole ring.



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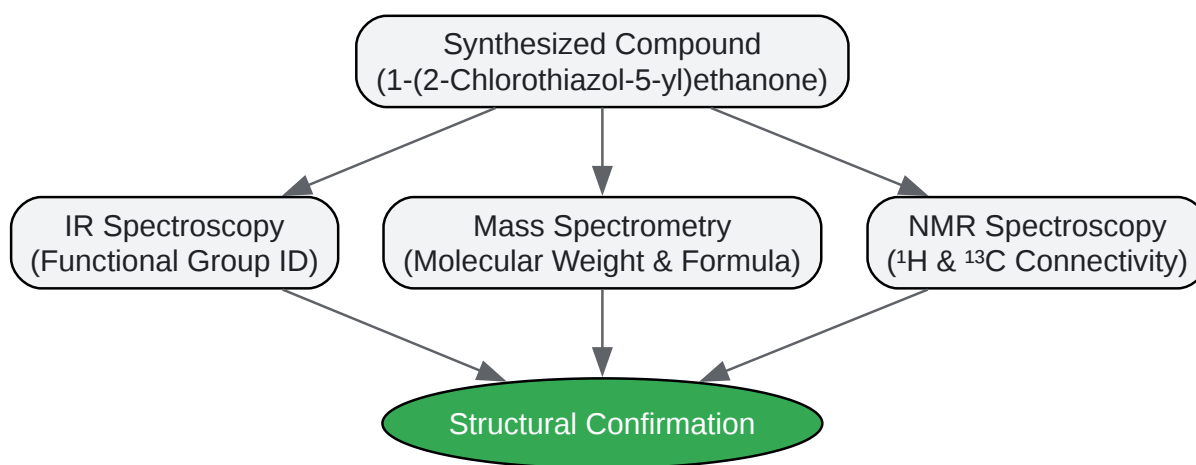
Caption: Proposed synthetic workflow for **1-(2-Chlorothiazol-5-yl)ethanone**.

Experimental Protocol (Illustrative)

- Preparation of 2-Chlorothiazole: 2-Chlorothiazole can be synthesized from the readily available 2-aminothiazole via a Sandmeyer reaction.[7][8] This involves diazotization of the amino group with sodium nitrite and hydrochloric acid, followed by substitution with chloride using a copper(I) chloride catalyst.
- Acylation Reaction Setup: To a cooled (-10 to 0 °C) suspension of anhydrous aluminum chloride (AlCl_3 , 1.2 equivalents) in a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetyl chloride (1.1 equivalents) dropwise.
 - Causality: The use of a Lewis acid like AlCl_3 is essential to generate the highly electrophilic acylium ion (CH_3CO^+), which is required to overcome the relative aromatic stability of the thiazole ring. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side reactions.
- Substrate Addition: To the activated acylating mixture, add a solution of 2-chlorothiazole (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.
- Reaction Monitoring: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Purification: Carefully pour the reaction mixture over crushed ice and acidify with dilute HCl to quench the catalyst. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Trustworthiness: The quenching and extraction steps are a self-validating system to remove the catalyst and inorganic byproducts, ensuring the crude product is suitable for chromatographic purification.
- Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure **1-(2-Chlorothiazol-5-yl)ethanone**.

Spectroscopic Characterization and Structural Elucidation

Accurate structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry is used to unambiguously identify the compound.[4] The following data are anticipated based on the known effects of the functional groups present.[9][10][11]



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Caption: Workflow for the spectroscopic characterization of the title compound.

Anticipated Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: CDCl₃
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
-8.1-8.3	Singlet (s)	1H	Thiazole C4-H	The proton on the thiazole ring is deshielded by the electron-withdrawing nature of the adjacent sulfur atom and the carbonyl group.
-2.6-2.7	Singlet (s)	3H	-C(O)CH ₃	The methyl protons adjacent to the carbonyl group typically appear in this region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment	Rationale
~188-192	C=O	Carbonyl carbon of a ketone.
~155-160	Thiazole C2-Cl	The carbon atom bonded to both nitrogen and chlorine is highly deshielded.
~145-150	Thiazole C4-H	Aromatic CH carbon in the thiazole ring.
~135-140	Thiazole C5-Ac	Quaternary carbon attached to the acetyl group.
~26-28	-CH ₃	Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100	C-H Stretch	Aromatic (Thiazole Ring)
~1680-1700	C=O Stretch	Aryl Ketone
~1500-1600	C=C / C=N Stretch	Thiazole Ring
~700-800	C-Cl Stretch	Chloro Group

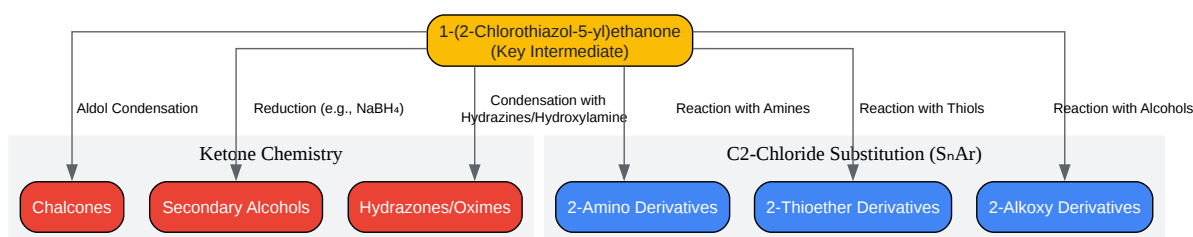
Mass Spectrometry (MS):

Method	Feature	Rationale
ESI-MS	[M+H] ⁺ at m/z ≈ 162.0/164.0	Protonated molecular ion. The characteristic ~3:1 isotopic pattern for chlorine (³⁵ Cl/ ³⁷ Cl) would be observed.

Applications in Drug Discovery and Development

1-(2-Chlorothiazol-5-yl)ethanone is not an end product but a strategic intermediate. Its value lies in the two reactive handles it possesses: the ketone and the chloro group.

- The Ketone Handle: The acetyl group is a versatile precursor. It can undergo a wide range of transformations, such as aldol condensations to form chalcones, reduction to secondary alcohols, or conversion to oximes and hydrazones, enabling the rapid diversification of the molecular scaffold.[12][13]
- The Chloro Handle: The chlorine at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (S_NAr). This allows for the introduction of various amine, thiol, or alcohol nucleophiles, which is a common strategy for coupling fragments in drug synthesis.[7][14]



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Caption: Derivatization pathways from **1-(2-Chlorothiazol-5-yl)ethanone**.

This dual reactivity makes it an ideal starting material for constructing libraries of complex molecules for high-throughput screening in drug discovery programs aimed at identifying novel anti-cancer, anti-inflammatory, or anti-microbial agents.[2][3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for this compound should be consulted, general guidelines for handling chlorinated heterocyclic ketones apply.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[16][17]
- Storage: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight. [15][18] Keep the container tightly sealed to prevent moisture absorption and degradation.
- Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations for chemical waste.[15][19]

Conclusion

1-(2-Chlorothiazol-5-yl)ethanone is a valuable and strategically important building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of two distinct and versatile reactive sites—the ketone and the C2-chloro substituent—make it an ideal precursor for generating diverse libraries of novel heterocyclic compounds. The protocols and data outlined in this guide provide a solid foundation for researchers to harness the full potential of this key synthetic intermediate in their drug discovery and development endeavors.

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